N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide
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Overview
Description
N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acids with amines. For instance, the reaction of 2,5-dimethoxybenzoic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) can yield the desired product . Another method involves the Ritter reaction, where tert-butyl alcohol reacts with nitriles in the presence of acids to form N-tert-butyl amides .
Industrial Production Methods
Industrial production of benzamides often employs green and efficient pathways. For example, the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported as a rapid and eco-friendly method .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by using catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various alkyl or aryl-substituted benzamides.
Scientific Research Applications
N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the benzoyl moiety can interact with enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-(2,5-dimethylphenyl)benzamide: Similar structure but with methyl groups instead of methoxy groups.
N-tert-butyl-4-(2,5-dichlorophenyl)benzamide: Contains dichloro groups instead of methoxy groups.
N-tert-butyl-4-(2,5-dimethoxyphenyl)benzamide: Similar structure with slight variations in the positioning of methoxy groups.
Uniqueness
N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide is unique due to the presence of both tert-butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-tert-butyl-4-(2,5-dimethoxybenzoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)21-19(23)14-8-6-13(7-9-14)18(22)16-12-15(24-4)10-11-17(16)25-5/h6-12H,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYVWDGVKNRFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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